molecular formula C21H19NO2 B11175327 N-(4-methoxybenzyl)biphenyl-4-carboxamide

N-(4-methoxybenzyl)biphenyl-4-carboxamide

Cat. No.: B11175327
M. Wt: 317.4 g/mol
InChI Key: WEAABOAXWGOJPX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C21H19NO2 and a molecular weight of 317.391 g/mol It is a member of the biphenyl carboxamide family, characterized by the presence of a biphenyl core and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)biphenyl-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of N-(4-hydroxybenzyl)biphenyl-4-carboxamide.

    Reduction: Formation of N-(4-methoxybenzyl)biphenyl-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxybenzyl)biphenyl-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)biphenyl-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The methoxy and carboxamide groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbiphenyl-4-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(4-hydroxybenzyl)biphenyl-4-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    N-(4-methoxyphenyl)biphenyl-4-carboxamide: Similar structure but with a methoxy group on the phenyl ring instead of the benzyl group.

Uniqueness

N-(4-methoxybenzyl)biphenyl-4-carboxamide is unique due to the presence of both a methoxy group and a biphenyl carboxamide core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which may enhance its biological activity and versatility in various applications .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-phenylbenzamide

InChI

InChI=1S/C21H19NO2/c1-24-20-13-7-16(8-14-20)15-22-21(23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23)

InChI Key

WEAABOAXWGOJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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